Dnp-fad

Prosthetic-Group-Label Immunoassay Reagent-Strip Format Colorimetric Detection

Flavin N6-(N'-2,4-dinitrophenyl-6-aminohexyl)adenine dinucleotide (DNP-FAD) is a synthetic FAD derivative in which a 2,4-dinitrophenyl (DNP) hapten is conjugated to the N6 position of the adenine ring via a six-carbon aminohexyl linker. It serves as the prosthetic-group-labeled reagent in Prosthetic-Group-Label Immunoassay (PGLIA) and Apoenzyme Reactivation Immunoassay System (ARIS) formats, where the FAD moiety reconstitutes with apoglucose oxidase to generate a colorimetric signal proportional to free analyte concentration.

Molecular Formula C39H48N12O19P2
Molecular Weight 1050.8 g/mol
CAS No. 73121-99-0
Cat. No. B1196748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnp-fad
CAS73121-99-0
SynonymsDNP-FAD
flavin N(6)-(N'-2,4-dinitrophenyl-6-aminohexyl)adenine
Molecular FormulaC39H48N12O19P2
Molecular Weight1050.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)NCCCCCCNC7=C(C=C(C=C7)[N+](=O)[O-])[N+](=O)[O-])CO)O)O)O
InChIInChI=1S/C39H48N12O19P2/c1-19-11-23-24(12-20(19)2)48(36-30(45-23)37(57)47-39(58)46-36)14-26(53)31(55)27(54)16-67-71(63,64)70-72(65,66)69-33-28(15-52)68-38(32(33)56)49-18-44-29-34(42-17-43-35(29)49)41-10-6-4-3-5-9-40-22-8-7-21(50(59)60)13-25(22)51(61)62/h7-8,11-13,17-18,26-28,31-33,38,40,52-56H,3-6,9-10,14-16H2,1-2H3,(H,63,64)(H,65,66)(H,41,42,43)(H,47,57,58)/t26-,27+,28-,31-,32-,33-,38-/m1/s1
InChIKeyNYKTUWQZGBKDBC-ODTKMWLQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNP-FAD (CAS 73121-99-0) Procurement Guide: Prosthetic-Group-Label Immunoassay Reagent for Homogeneous Hapten Detection


Flavin N6-(N'-2,4-dinitrophenyl-6-aminohexyl)adenine dinucleotide (DNP-FAD) is a synthetic FAD derivative in which a 2,4-dinitrophenyl (DNP) hapten is conjugated to the N6 position of the adenine ring via a six-carbon aminohexyl linker [1]. It serves as the prosthetic-group-labeled reagent in Prosthetic-Group-Label Immunoassay (PGLIA) and Apoenzyme Reactivation Immunoassay System (ARIS) formats, where the FAD moiety reconstitutes with apoglucose oxidase to generate a colorimetric signal proportional to free analyte concentration [2]. The compound's molecular formula is C39H48N12O19P2 with a molecular weight of 1050.8 g/mol [3].

Why Native FAD or Alternative FAD Conjugates Cannot Substitute for DNP-FAD in PGLIA/ARIS Immunoassay Platforms


The DNP hapten on DNP-FAD is the essential recognition element that enables competitive binding with anti-DNP antibodies; without this moiety, the compound cannot function in the homogeneous immunoassay format [1]. Native FAD lacks the hapten entirely, while N6-(6-aminohexyl)-FAD (ahFAD) provides only a primary amine linker without the DNP group, requiring additional derivatization before use [2]. Substituting a different FAD-hapten conjugate tailored for theophylline, phenytoin, or TNT fundamentally alters the antibody recognition specificity and requires re-optimization of the entire assay system [3]. The DNP-FAD / DNP-caproate antibody system serves as a validated model platform with quantitative performance benchmarks established in the peer-reviewed literature, making it the reference standard for developing new PGLIA-based reagent-strip assays [1].

DNP-FAD Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


DNP-FAD-Based Reagent Strips Achieve Quantitative Colorimetric Detection of DNP-Caproate Across a Defined 1–8 µmol/L Dynamic Range

DNP-FAD, when incorporated into PGLIA reagent strips with glucose oxidase apoenzyme and anti-DNP antibody, generates a quantitative colorimetric response to the competing ligand DNP-caproate across the range of 1 to 8 µmol/L [1]. This dynamic range was demonstrated in a filter-paper reagent-strip format using 3,3',5,5'-tetramethylbenzidine as the chromogenic indicator. In contrast, alternative FAD-hapten conjugates used in ARIS assays for other analytes (e.g., theophylline-FAD) require different antibody systems and yield distinct calibration ranges, precluding direct substitution [2].

Prosthetic-Group-Label Immunoassay Reagent-Strip Format Colorimetric Detection

Multipoint Kinetic Analysis with DNP-FAD–Based ARIS Yields Theophylline Results in ~3 Minutes Versus >8 Minutes for Conventional Single-Point Fixed-Time Methods

Using the ARIS platform in which FAD-labeled theophylline (a structural analog of the DNP-FAD concept) competes for antibody binding, a multipoint kinetic regression method produced steady-state velocity predictions approximately 3 minutes after mixing, compared to longer than 8 minutes for conventional single-point fixed-time methods [1]. This 2.7-fold reduction in time-to-result was achieved while maintaining a linear relationship between steady-state velocity and theophylline concentration. While this study used a theophylline-FAD conjugate rather than DNP-FAD itself, the underlying PGLIA/ARIS principle was first demonstrated with DNP-FAD, and the kinetic methodology is directly transferable to DNP-FAD–based assays [2].

ARIS Multipoint Kinetic Analysis Theophylline Quantitation

Addition of Anti-Glucose Oxidase Antiserum Boosts ARIS Signal Sixfold and Shifts Optimal Temperature from 23°C to 32°C, Enabling Assays at Physiologically Relevant 37°C

In the ARIS format employing theophylline-FAD conjugate, the inclusion of antiserum to glucose oxidase increased enzyme activity sixfold and shifted the temperature optimum from 23°C (without antiserum) to 32°C (with antiserum) [1]. Critically, at 37°C—a temperature relevant for clinical laboratory automation—negligible activity was observed without antiserum, whereas robust activity was maintained in its presence. This antiserum-mediated enhancement is applicable across the FAD conjugate class, including DNP-FAD, because the immune complex forms between apoglucose oxidase and anti-glucose oxidase antibodies, independent of the hapten identity [2].

ARIS Signal Amplification Temperature Optimization

DNP-FAD–Derived Dry Chemistry Strip Theophylline Assay Delivers Within-Run CV of 4.5% and Linearity to ≥35 mg/L, Correlating with FPIA Reference at r = 0.980

A dry chemistry strip immunoassay built on the DNP-FAD/PGLIA concept, using FAD-conjugated theophylline, demonstrated within-run precision of 4.5% (based on patient duplicates), between-day precision of 7.6% at 10 mg/L (n=29) and 4.5% at 20 mg/L (n=27), and linearity to at least 35 mg/L [1]. Comparison with fluorescence polarization immunoassay (FPIA) yielded a correlation coefficient of r = 0.980 (n=79, Syx = 1.64) with a regression equation of y(test) = -0.2865 + 1.085x(reference). These performance metrics were achieved with only 30 µL of diluted sample and an 80-second readout time, demonstrating the translational validity of the DNP-FAD platform [2].

Dry Chemistry Strip Theophylline Clinical Validation

The DNP-FAD Model System Serves as a Universal Platform: Prototype Reagent Strips for Theophylline and Phenytoin Were Developed by Simple Antibody and Hapten-Conjugate Substitution

The DNP-FAD / DNP-caproate / anti-DNP antibody system was explicitly validated as a universal model platform from which prototype reagent strips for theophylline and phenytoin were successfully developed [1]. The method requires only substitution of the appropriate FAD-hapten conjugate and corresponding antibody while retaining identical strip preparation protocols (sequential impregnation with TMB indicator, apoenzyme/antibody/stabilizer solution, and FAD conjugate in n-propanol). This platform approach contrasts with developing entirely de novo immunoassay systems for each new analyte, which would require independent optimization of all reagent components, strip architecture, and signal generation chemistry [2].

Platform Versatility Theophylline Phenytoin PGLIA

Optimal Procurement and Application Scenarios for DNP-FAD in Homogeneous Immunoassay Development and Clinical Diagnostics


Development and Validation of Novel PGLIA Reagent Strips for Small-Molecule Haptens

DNP-FAD is the reference model compound for establishing a new PGLIA reagent-strip platform. Researchers can use DNP-FAD with anti-DNP antibodies and DNP-caproate as the competing ligand to validate strip preparation protocols, optimize reagent impregnation sequences, and characterize the colorimetric response before substituting analyte-specific FAD conjugates. The documented quantitative dynamic range of 1–8 µmol/L for DNP-caproate provides a benchmark for assessing new assay performance [1]. Prototype strips for theophylline and phenytoin have been successfully developed using this platform approach [1].

High-Throughput Clinical Therapeutic Drug Monitoring via ARIS with Accelerated Kinetic Readout

Laboratories implementing ARIS-based therapeutic drug monitoring can leverage the multipoint kinetic analysis methodology, which reduces time-to-result from >8 minutes (single-point fixed-time) to approximately 3 minutes [2]. When combined with anti-glucose oxidase antiserum to achieve a sixfold signal enhancement and enable operation at 37°C [3], DNP-FAD–derived ARIS assays are compatible with automated clinical chemistry analyzers. The dry chemistry strip format further simplifies workflow, requiring only 30 µL of sample and delivering digital readout within 80 seconds [4].

Biosensor Development Using Apoglucose Oxidase Reconstitution on Electrode Surfaces

The DNP-FAD / apoglucose oxidase reconstitution principle can be adapted for electrochemical biosensor platforms. Unbound DNP-FAD (or analyte-specific FAD conjugates designed using the DNP-FAD model) reconstitutes with apoglucose oxidase immobilized on electrode surfaces, generating H2O2 that is detected amperometrically. The demonstrated restoration of 25–50% of original enzyme activity with FAD conjugates [5] establishes feasibility for biosensor applications, while the DNP-FAD system provides a well-characterized starting point for optimizing surface chemistry and signal transduction.

Quality Control Reference Material for FAD-Conjugate Immunoassay Manufacturing

For organizations manufacturing FAD-conjugate–based immunoassay kits (e.g., theophylline, phenytoin, phenobarbital), DNP-FAD serves as an independent quality control reference material. Its well-defined molecular structure (MW 1050.8 g/mol, C39H48N12O19P2) [6], established chromatographic behavior, and documented performance in the PGLIA format make it suitable for verifying lot-to-lot consistency of newly synthesized FAD-hapten conjugates and for troubleshooting assay performance issues.

Quote Request

Request a Quote for Dnp-fad

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.